5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline
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Overview
Description
5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a morpholine ring attached to a phenyl group, which is further connected to an indoline structure. The unique combination of these functional groups makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated indoline in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
Oxidation: Indole derivatives with various functional groups.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Phenyl ring substituted with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Morpholine derivatives: Compounds with a morpholine ring, used in various industrial applications.
Phenylindoles: Compounds with a phenyl group attached to an indole core, studied for their biological activities.
Uniqueness
5-[4-(Morpholin-4-ylcarbonyl)phenyl]indoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the indoline core provides a versatile scaffold for further modifications. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-indol-5-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-9-11-23-12-10-21)15-3-1-14(2-4-15)16-5-6-18-17(13-16)7-8-20-18/h1-6,13,20H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXFFDZMBXPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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